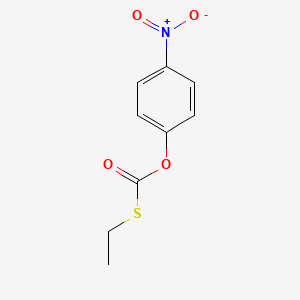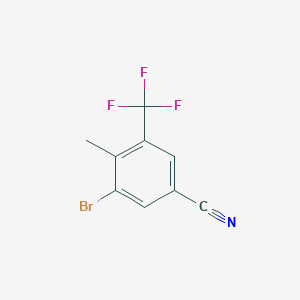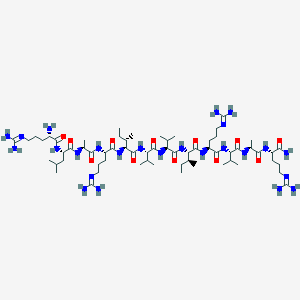
Bac2A TFA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bac2A TFA is a synthetic antimicrobial and immunomodulatory peptide derived from the naturally occurring bovine host defense peptide, bactenecin. It is a 12-mer linear variant known for its broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as the yeast Candida albicans . This compound is particularly notable for its high efficacy in combating fungal pathogens .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bac2A TFA is synthesized using solid-phase peptide synthesis (SPPS) techniques, specifically the Fmoc/tBu strategy. The peptide is assembled on a solid support, and the Fmoc protecting group is removed using a base such as piperidine. The amino acids are sequentially added, and the peptide is cleaved from the resin using a trifluoroacetic acid (TFA) cleavage cocktail .
Industrial Production Methods: Industrial production of this compound involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The peptide is then lyophilized to obtain a pure, stable product .
Análisis De Reacciones Químicas
Types of Reactions: Bac2A TFA undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds, enhancing its stability.
Reduction: Reduction reactions can break disulfide bonds, reverting the peptide to its linear form.
Substitution: Amino acid residues in this compound can be substituted to create analogs with improved activity.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC in the presence of a base.
Major Products:
Oxidized this compound: Contains disulfide bonds.
Reduced this compound: Linear peptide without disulfide bonds.
Substituted this compound: Peptide analogs with modified amino acid sequences.
Aplicaciones Científicas De Investigación
Bac2A TFA has a wide range of scientific research applications, including:
Mecanismo De Acción
Bac2A TFA exerts its antimicrobial effects by disrupting the bacterial cell membrane. The peptide interacts with the negatively charged components of the bacterial membrane, leading to membrane depolarization and cell lysis . Additionally, this compound can penetrate the cell membrane and interact with intracellular targets, further contributing to its antimicrobial activity .
Comparación Con Compuestos Similares
Bac2A-NH2: An amidated form of Bac2A with similar antimicrobial properties.
Indolicidin: A cationic peptide with broad-spectrum antimicrobial activity.
Melittin: A peptide derived from bee venom with potent antimicrobial effects.
Uniqueness of Bac2A TFA: this compound is unique due to its high efficacy against fungal pathogens and its ability to modulate the immune response . Unlike some other antimicrobial peptides, this compound maintains its activity in the presence of serum, making it a promising candidate for therapeutic applications .
Propiedades
Fórmula molecular |
C63H121N25O12 |
|---|---|
Peso molecular |
1420.8 g/mol |
Nombre IUPAC |
(2S,3S)-N-[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanamide |
InChI |
InChI=1S/C63H121N25O12/c1-15-34(11)46(58(99)82-41(24-20-28-77-63(72)73)52(93)84-43(31(5)6)55(96)79-37(14)49(90)80-39(48(65)89)22-18-26-75-61(68)69)88-57(98)45(33(9)10)85-56(97)44(32(7)8)86-59(100)47(35(12)16-2)87-53(94)40(23-19-27-76-62(70)71)81-50(91)36(13)78-54(95)42(29-30(3)4)83-51(92)38(64)21-17-25-74-60(66)67/h30-47H,15-29,64H2,1-14H3,(H2,65,89)(H,78,95)(H,79,96)(H,80,90)(H,81,91)(H,82,99)(H,83,92)(H,84,93)(H,85,97)(H,86,100)(H,87,94)(H,88,98)(H4,66,67,74)(H4,68,69,75)(H4,70,71,76)(H4,72,73,77)/t34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-/m0/s1 |
Clave InChI |
MSNVOJDRFBDECY-CJMCYECYSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)N |
SMILES canónico |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


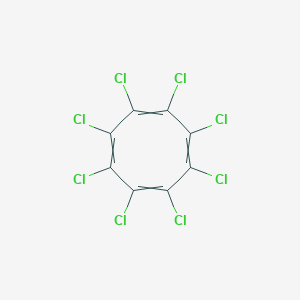
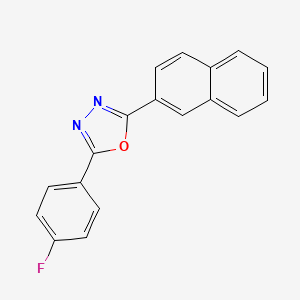
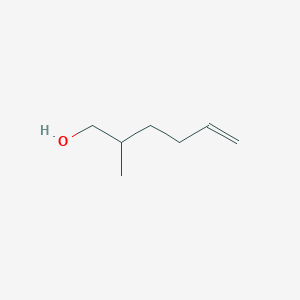
![(2S,3S,4S,5R,6S)-6-[6-chloro-1-[2-(1-methylpyrrole-2-carbonyl)phenyl]indol-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13423673.png)
![1,1-Difluoro-3-(3-methylbenzo[d]thiazol-2(3H)-ylidene)propan-2-one](/img/structure/B13423686.png)
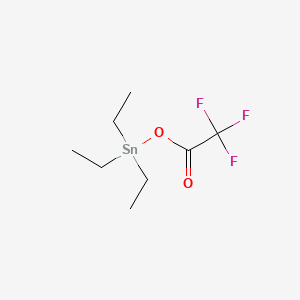
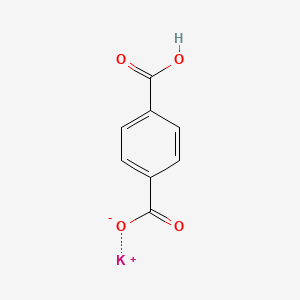
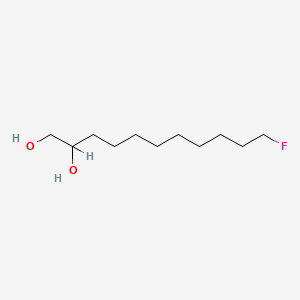
![N-[1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13423710.png)
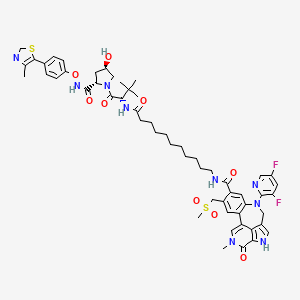
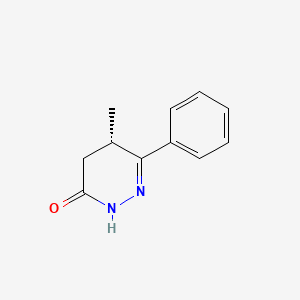
![3-[[di(propan-2-yl)amino]-[3-[2-[(1E,3E,5Z)-5-[1-[3-[(4-methoxyphenyl)-diphenylmethoxy]propyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]propoxy]phosphanyl]oxypropanenitrile](/img/structure/B13423722.png)
